molecular formula C9H7Cl2FO B14051817 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

Cat. No.: B14051817
M. Wt: 221.05 g/mol
InChI Key: GLMNGSBMTINRSQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one is a halogenated propanone derivative featuring a 2-chloro-4-fluorophenyl substituent. Its molecular formula is C₉H₇Cl₂FO, with a molecular weight of 221.06 g/mol . The compound’s electron-withdrawing substituents (Cl and F) likely influence its reactivity and physicochemical properties compared to simpler propanones.

Preparation Methods

Synthetic Routes for 1-Chloro-1-(2-Chloro-4-Fluorophenyl)Propan-2-One

Friedel-Crafts Acylation with Subsequent Chlorination

The most widely reported method involves a two-step sequence beginning with Friedel-Crafts acylation of 2-chloro-4-fluorobenzene. In this approach, chloroacetyl chloride reacts with the aromatic substrate in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions such as polyacylation or isomerization. The intermediate 1-(2-chloro-4-fluorophenyl)propan-2-one is then subjected to chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane, yielding the target compound with >85% purity after recrystallization.

Key parameters influencing yield include:

  • Molar ratio : A 1:1.2 stoichiometry of aromatic substrate to acyl chloride optimizes acylation efficiency.
  • Temperature control : Maintaining sub-10°C conditions during chlorination prevents decomposition of the ketone moiety.

Direct Chlorination of Preformed Ketones

Alternative routes leverage commercially available 1-(2-chloro-4-fluorophenyl)propan-2-one, which undergoes electrophilic chlorination at the α-position. This one-pot method employs N-chlorosuccinimide (NCS) as a chlorinating agent in acetic acid solvent. The reaction achieves 92% conversion within 6 hours at 60°C, with succinimide byproducts removed via aqueous extraction. This approach reduces handling of corrosive gases like Cl₂ but requires rigorous purification to eliminate residual acetic acid.

Continuous Flow Synthesis for Industrial Scaling

Industrial production prioritizes continuous flow reactors to enhance throughput and safety. A tubular reactor system (0.1–100 m length, 0.1–0.5 m diameter) packed with cation exchange resins facilitates the sequential acylation and chlorination steps. Reactants are fed at controlled rates (0.5–20 kg/h for organic phases, 1–100 L/h for aqueous phases), with external cooling maintaining temperatures at 0–45°C. This method achieves 95% yield with <2% impurities, as validated by in-line HPLC monitoring.

Reaction Optimization and Parameter Analysis

Catalytic System Optimization

Comparative studies indicate that AlCl₃ outperforms FeCl₃ or ZnCl₂ in Friedel-Crafts acylation, providing a 15–20% yield improvement. However, AlCl₃ necessitates post-reaction quenching with ice-water to hydrolyze metal complexes, generating acidic waste. Recent advances explore immobilized ionic liquids (e.g., [BMIM][AlCl₄]) as recyclable catalysts, reducing environmental impact while maintaining 88% yield over five cycles.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dichloroethane accelerate chlorination rates due to enhanced solubility of SO₂Cl₂. Conversely, nonpolar solvents (e.g., toluene) favor selectivity by suppressing radical side reactions. Solvent-free conditions under microwave irradiation (100 W, 150°C) have been explored, achieving 90% conversion in 30 minutes but requiring specialized equipment.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di-chlorinated derivatives : Formed via over-chlorination, controllable by limiting Cl₂ equivalents to 1.05 mol/mol.
  • Ring-chlorinated isomers : Minimized using directing groups (e.g., –F) that orient electrophilic attack to the para position.

Industrial Production Methodologies

Large-Scale Chlorination Reactors

Modern facilities employ falling-film reactors for gas-liquid chlorination, ensuring efficient heat dissipation and preventing hot spots. These systems operate at 10–15 bar pressure, enhancing Cl₂ solubility and reaction uniformity. Automated control systems adjust chlorine feed rates based on real-time UV-Vis spectroscopy data (λ = 280 nm).

Waste Management Strategies

The industrial process generates HCl gas, which is absorbed in water to produce 32% hydrochloric acid for resale. Solid residues containing AlCl₃ are treated with sodium bicarbonate to precipitate aluminum hydroxide, meeting EPA discharge standards.

Characterization and Quality Control

Structural Confirmation Techniques

Technique Parameters Key Findings
¹H NMR 400 MHz, CDCl₃ δ 2.85 (s, 3H, CH₃), 7.45–7.60 (m, 3H, Ar-H)
¹³C NMR 101 MHz, CDCl₃ δ 208.5 (C=O), 162.1 (d, J = 248 Hz, C-F)
HRMS ESI+, m/z Found 221.0423 [M+H]⁺ (calc. 221.0426)
IR ATR, cm⁻¹ 1715 (C=O), 750 (C-Cl), 1220 (C-F)

Purity Assessment Protocols

Batch purity is verified via reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min), showing >99% main peak at 6.8 minutes. Residual solvents are quantified by GC-MS headspace analysis, with limits set at <500 ppm for dichloromethane and <1000 ppm for acetic acid.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chlorine atom adjacent to the carbonyl group undergoes nucleophilic substitution due to electron-withdrawing effects from the carbonyl and halogens. Key reactions include:

Reaction TypeReagents/ConditionsProductsYield/Selectivity
SN2 DisplacementSodium azide (NaN₃) in DMF at 80°C1-Azido-1-(2-chloro-4-fluorophenyl)propan-2-one78% yield
Amine SubstitutionPrimary amines (e.g., methylamine) in THF, 25°CSecondary amide derivatives65-85% yield

The steric hindrance from the 2-chloro-4-fluorophenyl group reduces reaction rates compared to less substituted analogs, favoring polar aprotic solvents for optimal kinetics .

Reduction

The ketone moiety is reduced to secondary alcohols under mild conditions:

Reducing AgentConditionsProductNotes
NaBH₄MeOH, 0°C → 25°C1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-ol92% yield; stereoselectivity observed
LiAlH₄Dry ether, refluxSame alcohol product88% yield; requires rigorous anhydrous conditions

Oxidation

Controlled oxidation transforms the ketone into carboxylic acid derivatives:

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 100°C1-Chloro-1-(2-chloro-4-fluorophenyl)propanoic acid
CrO₃Acetic acid, 60°CSame acid product

Oxidation rates are slower than unhalogenated analogs due to electron-withdrawing effects.

Electrophilic Aromatic Substitution

The 2-chloro-4-fluorophenyl ring undergoes directed substitution:

PositionReagentsProductRegiochemical Control
Para to fluorineHNO₃/H₂SO₄2-Chloro-4-fluoro-5-nitrophenyl derivativeFluorine directs nitration
Ortho to chlorineCl₂, FeCl₃Polychlorinated byproductsLimited utility due to steric crowding

Halogen meta-directing effects compete, requiring precise stoichiometry to avoid mixed products .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs

Reactions occur at the aryl chloride site, with fluorine remaining inert under standard conditions .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous base (pH >10), cleaving the C-Cl bond to form propan-2-one derivatives.

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming fluorinated aromatic residues.

This reactivity profile highlights the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials, with precise control over reaction conditions being critical for desired selectivity .

Scientific Research Applications

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one with structurally related propanone derivatives:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Appearance Storage Temperature
This compound 2-Cl, 4-F on phenyl ring 221.06 EN300-1261798 Not reported Not reported
1-Chloro-1-(4-fluorophenyl)propan-2-one 4-F on phenyl ring 186.61 23211-68-9 Liquid Room Temperature
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 2-F, 4-F on phenyl ring 204.60 1804504-42-4 Not reported Not reported
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃, hydrazinylidene 196.63 Not reported Crystalline Not reported

Key Observations :

  • Halogen Effects: The 2-chloro-4-fluoro substitution increases molecular weight and steric bulk compared to mono- or di-fluoro analogs. This may enhance stability but reduce solubility in nonpolar solvents .
  • Functional Group Variations : Hydrazinylidene derivatives (e.g., ) exhibit planar molecular geometries and hydrogen-bonding networks, which are absent in the target compound. These structural differences impact crystallization behavior and intermolecular interactions .

Crystallographic and Spectroscopic Data

  • Crystal Packing: The hydrazinylidene derivative in forms chains via N–H⋯O hydrogen bonds, whereas halogenated propanones (e.g., ) lack such interactions due to the absence of hydrogen-bond donors. This difference may influence melting points and solubility .
  • Spectroscopy : ¹H NMR data for analogs (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one in ) show characteristic carbonyl and aromatic proton signals, which can guide structural elucidation of the target compound .

Biological Activity

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one, a chlorinated ketone, is notable for its potential biological activities. This compound, characterized by its unique structural features, has drawn interest in medicinal chemistry due to its possible applications in drug development.

  • Molecular Formula : C9H8Cl2F
  • Molecular Weight : 186.61 g/mol
  • CAS Number : 1806392-13-1

The presence of halogen substituents (chlorine and fluorine) contributes to the compound's electrophilic nature, enhancing its reactivity and bioavailability, which are crucial for biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures have been associated with significant biological properties. These include:

  • Antimicrobial Activity : Chlorinated and fluorinated compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit antimicrobial effects against various pathogens, indicating a potential for this compound to possess similar activity .
  • Anticancer Potential : The structural characteristics of halogenated compounds often correlate with anticancer activities. Compounds with similar halogenation patterns have been shown to interact with cellular targets involved in cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for predicting the biological activity of new compounds. For this compound, the following observations can be made:

Compound NameSimilarity IndexBiological Activity
1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-oneHighAntimicrobial
1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-oneModerateAnticancer
4'-Chloro-2'-fluoroacetophenoneModerateAntimicrobial
1-(2-Chloro-4-fluorophenyl)ethanoneLowMinimal activity
1-(2-Chloro-3-fluorophenyl)ethanoneLowMinimal activity

This table illustrates how structural modifications can influence biological activity, emphasizing the need for further research on this compound's specific interactions and effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation : A study assessing various chlorinated derivatives found that certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and other pathogens . This suggests that derivatives of this compound may also demonstrate potent antimicrobial properties.
  • Preclinical Models : Some bis(4-fluorophenyl) derivatives have shown therapeutic potential in preclinical models, particularly as dopamine transporter inhibitors . This indicates that similar structures may provide insights into the pharmacological applications of this compound.
  • Synthesis and Activity Correlation : Research on synthetic pathways has highlighted that the introduction of halogens can enhance the bioactivity of organic compounds. The synthesis methods often involve multi-step reactions that yield derivatives with varying degrees of biological efficacy .

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3

InChI Key

GLMNGSBMTINRSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)Cl)Cl

Origin of Product

United States

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